Amcenestrant
Overview
Description
SAR439859 is a novel, nonsteroidal, orally bioavailable selective estrogen receptor degrader (SERD). It has demonstrated potent antagonist and degradation activities against both wild-type and mutant estrogen receptor alpha (ERα), making it a promising candidate for the treatment of estrogen receptor-positive (ER+) breast cancer .
Preparation Methods
SAR439859 is synthesized through a series of chemical reactions that involve the incorporation of a fluoropropyl pyrrolidinyl side chain. This side chain is crucial for its potent ER antagonist and degrader activities . The specific synthetic routes and reaction conditions for SAR439859 are proprietary and not publicly disclosed. it is known that the compound is designed to be orally bioavailable, which suggests that its synthesis involves optimizing its pharmacokinetic properties .
Chemical Reactions Analysis
SAR439859 undergoes several types of chemical reactions, primarily focusing on its interaction with the estrogen receptor. The compound acts as an antagonist and degrader of ERα, leading to the inhibition of ER signaling. Common reagents and conditions used in these reactions include the presence of the fluoropropyl pyrrolidinyl side chain, which enhances its degradation activity . The major products formed from these reactions are the degraded forms of ERα, which result in the inhibition of tumor cell growth .
Scientific Research Applications
SAR439859 has shown significant potential in scientific research, particularly in the field of oncology. It has demonstrated effective and broad antitumor activity in both wild-type and mutant ER-positive breast cancer models . The compound has been tested in various preclinical and clinical studies, showing promising results in inhibiting ER signaling and inducing tumor regression . Additionally, SAR439859 is being investigated for its potential use in combination with other anti-cancer therapies, such as cyclin-dependent kinase 4/6 inhibitors, to enhance its therapeutic efficacy .
Mechanism of Action
SAR439859 exerts its effects by binding to the estrogen receptor alpha (ERα) and inducing its degradation. This leads to the inhibition of ER signaling pathways, which are crucial for the growth and survival of ER-positive breast cancer cells . The compound’s fluoropropyl pyrrolidinyl side chain plays a key role in its potent antagonist and degrader activities . By degrading ERα, SAR439859 effectively blocks the receptor’s ability to promote tumor cell growth, resulting in significant tumor regression .
Comparison with Similar Compounds
SAR439859 is unique compared to other selective estrogen receptor degraders (SERDs) due to its potent antagonist and degrader activities, as well as its oral bioavailability . Similar compounds include fulvestrant, which is a well-known SERD used in the treatment of ER-positive breast cancer. fulvestrant has limitations in terms of its pharmaceutical properties and clinical efficacy . SAR439859, with its improved drug properties and broader ER antagonist and degrader activities, offers a promising alternative for patients with ER-positive breast cancer .
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30Cl2FNO3/c32-23-8-12-27(29(33)18-23)28-4-1-3-21-17-22(31(36)37)7-11-26(21)30(28)20-5-9-24(10-6-20)38-25-13-16-35(19-25)15-2-14-34/h5-12,17-18,25H,1-4,13-16,19H2,(H,36,37)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISZAGQTIXIVAR-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)C(=C(C1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC5CCN(C5)CCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)C(=C(C1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)O[C@H]5CCN(C5)CCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Cl2FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2114339-57-8 | |
Record name | Amcenestrant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2114339578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMCENESTRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBF1NHY02O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.